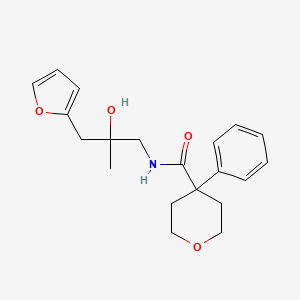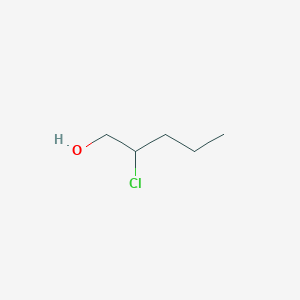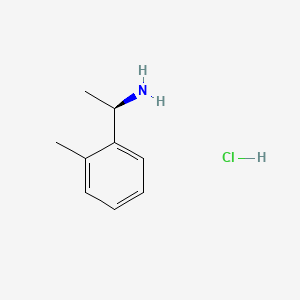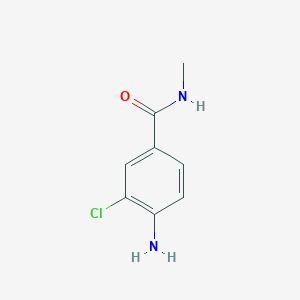
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan derivatives, such as the one you mentioned, are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are often used in the synthesis of various useful chemicals .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using techniques such as NMR and DFT studies . These techniques can provide information about the compound’s atomic arrangement and electronic structure.Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo reactions involving the carbon–carbon double bond .Scientific Research Applications
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against yeast-like fungi Candida albicans at a concentration of 64 µg/mL . It also shows potential in suppressing bacterial strains such as Escherichia coli and Staphylococcus aureus , which are common culprits in infections .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives . These derivatives are synthesized through hydroarylation of the carbon–carbon double bond, which is a key step in creating new molecules with potential pharmacological properties .
Ergogenic Applications
While not directly related to the exact compound , similar furan derivatives have been studied for their ergogenic effects . They may influence exercise performance by stimulating hormone release, providing alternative fuel sources during exercise, enhancing mental focus under stress, and reducing muscle damage post-exercise.
Drug Development
The unique structure of furan-containing compounds like this one allows for exploration in drug development . Its molecular framework can be manipulated to create new drugs with specific target activities, such as anti-inflammatory or anticancer properties.
Catalysis
Furan derivatives are known to be used in catalytic processes . The compound could potentially be used to catalyze certain chemical reactions, leading to more efficient synthesis of complex molecules.
Material Synthesis
The structural features of furan derivatives make them suitable for material synthesis . They can be incorporated into polymers or other materials to impart desirable properties like increased durability or chemical resistance.
Mechanism of Action
Target of action
The compound contains a furan ring, which is a common structural motif in many biologically active compounds . Furan derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Furan derivatives have been found to interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. Furan derivatives are generally well-absorbed due to their lipophilic nature . .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability might be affected by oxidative conditions due to the presence of the furan ring .
Future Directions
Furan derivatives are a subject of ongoing research due to their potential applications in various fields, including pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Future research may focus on discovering new synthesis methods, exploring their potential applications, and understanding their mechanisms of action.
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-19(23,14-17-8-5-11-25-17)15-21-18(22)20(9-12-24-13-10-20)16-6-3-2-4-7-16/h2-8,11,23H,9-10,12-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCQNOJUHWMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2934582.png)
![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)



![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)
![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)
![methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate](/img/structure/B2934594.png)
![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2934597.png)
![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)

